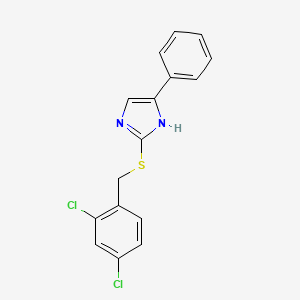

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(14(18)8-13)10-21-16-19-9-15(20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYVMGHXIYGTLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with a thiol derivative, followed by cyclization with an imidazole precursor. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For instance, the use of iron trichloride as a catalyst in the synthesis of 2,4-dichlorobenzoyl chloride, a key intermediate, has been reported to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.

Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate, DMF, DCM.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in treating infections caused by resistant strains of bacteria and fungi.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole involves the inhibition of key enzymes and disruption of cellular processes in microorganisms. The compound targets the cell membrane and essential proteins, leading to cell lysis and death . The presence of the dichlorobenzyl group enhances its binding affinity to the target sites, increasing its efficacy.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a broader class of sulfur-containing imidazoles and benzimidazoles. Key structural analogs include:

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , chlorine in the target compound) enhance electrophilicity, while electron-donating groups (e.g., methoxy in ) may improve solubility.

- Hybrid Structures : Triazole or thiazole hybrids (e.g., ) introduce additional hydrogen-bonding sites, which could enhance interactions with enzymes or receptors.

Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic properties:

Analysis :

Biological Activity

2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of imidazole derivatives, characterized by the presence of a phenyl group and a thioether linkage with a dichlorobenzyl moiety. Its molecular formula is with a molecular weight of 335.2 g/mol .

The primary target of this compound is believed to be sodium channel proteins. The compound exhibits reduced sodium channel blockade, which contributes to its antimicrobial properties .

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity, particularly against Helicobacter pylori , a bacterium linked to gastric ulcers and cancer . The compound has shown promising results in vitro, indicating its potential as an anti-H. pylori agent.

Table 1: Antimicrobial Activity Against H. pylori

| Compound | Activity (MIC) |

|---|---|

| This compound | Significant |

| Reference Drug (Amoxicillin) | Standard |

Case Studies and Research Findings

Several studies have highlighted the biological activity of imidazole derivatives similar to this compound:

- Antimicrobial Studies : In vitro assays demonstrated that the compound effectively inhibited the growth of H. pylori , with MIC values comparable to traditional antibiotics .

- Cytotoxicity Assessments : Related compounds have shown significant cytotoxic effects in various cancer cell lines, indicating that structural modifications can enhance therapeutic efficacy .

- Mechanistic Insights : Docking studies suggest that the compound interacts with key bacterial enzymes without affecting human topoisomerases, highlighting its selective toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.